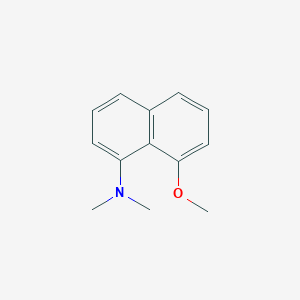

8-Methoxy-N,N-dimethylnaphthalen-1-amine

説明

8-Methoxy-N,N-dimethylnaphthalen-1-amine is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 8-position and a dimethylamino (-N(CH₃)₂) group at the 1-position. The methoxy group is electron-donating via resonance, enhancing electron density on the aromatic ring, while the dimethylamino group contributes steric bulk and basicity. For instance, 8-fluoro-N,N-dimethylnaphthalen-1-amine () demonstrates how substituents at the 8-position influence hydrogen bonding and basicity .

特性

CAS番号 |

62606-18-2 |

|---|---|

分子式 |

C13H15NO |

分子量 |

201.26 g/mol |

IUPAC名 |

8-methoxy-N,N-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C13H15NO/c1-14(2)11-8-4-6-10-7-5-9-12(15-3)13(10)11/h4-9H,1-3H3 |

InChIキー |

PPTGSBRCIBURFO-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=CC2=C1C(=CC=C2)OC |

製品の起源 |

United States |

準備方法

The synthesis of 8-Methoxy-N,N-dimethylnaphthalen-1-amine typically involves the methylation of 1-naphthylamine. One common method is the reaction of 1-naphthylamine with iodomethane or dimethyl sulfate under basic conditions to introduce the dimethylamino group. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group at the 8th position of the naphthalene ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

8-Methoxy-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., methanol). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

8-Methoxy-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

作用機序

The mechanism of action of 8-Methoxy-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in biochemical assays, it reacts with nitrite-sulfanilic acid complexes to form red azo dyes, which can be measured spectrophotometrically . The compound’s effects are mediated through its ability to form stable complexes with various biological molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

N,N-Dimethylnaphthalen-1-amine

- Structure : Lacks the 8-methoxy group.

- Electronic Effects : The absence of methoxy reduces electron density on the naphthalene ring.

- Reactivity: Used in TiO₂-promoted photoredox catalysis, forming diastereomeric adducts via radical coupling (). This suggests that the parent compound’s reactivity is modulated by the dimethylamino group alone, without electronic stabilization from methoxy .

8-Fluoro-N,N-dimethylnaphthalen-1-amine

- Structure : Fluorine replaces methoxy at position 6.

- Electronic Effects : Fluorine is electron-withdrawing inductively but can engage in hydrogen bonding as an acceptor.

- Key Findings: Protonation generates an NH⁺-F hydrogen bond, increasing basicity by 2–3 orders of magnitude compared to non-fluorinated analogs (). The methoxy analog may exhibit weaker hydrogen bonding due to oxygen’s larger size and lower electronegativity .

5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine

- Structure : Sulfonylimidazole group at position 5.

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, contrasting with methoxy’s donating effects.

- Crystallography : The naphthalene and imidazole rings form an 86.1° dihedral angle, and weak C–H···O/N interactions stabilize the crystal lattice (). Methoxy’s smaller steric profile might allow tighter packing .

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure: Partially saturated naphthalene (tetralin) with methoxy and dipropylamino groups.

- Biological Relevance: Tetralin derivatives are often explored for receptor binding (e.g., serotonin receptors).

5-Bromo-N,N-dimethylnaphthalen-1-amine

- Structure : Bromine at position 5.

- Electronic Effects : Bromine’s inductive withdrawal contrasts with methoxy’s resonance donation.

- Synthetic Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki), whereas methoxy directs electrophilic substitution to activated positions () .

Data Table: Comparative Analysis

Key Findings and Implications

Substituent Position Matters : The 8-methoxy group’s placement on naphthalene significantly impacts electronic distribution. For example, fluorination at this position () enhances basicity via H-bonding, whereas methoxy may offer similar but weaker effects .

Electronic vs. Steric Effects : Sulfonyl groups (–3) withdraw electron density, reducing aromatic reactivity compared to methoxy’s donating effects. This influences applications in catalysis or materials science .

Biological Relevance : Tetralin derivatives () highlight how saturation and substituent bulk affect receptor binding—a consideration for drug design compared to planar naphthalenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。